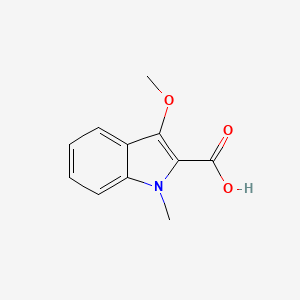

3-methoxy-1-methyl-1H-Indole-2-carboxylic acid

Description

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

3-methoxy-1-methylindole-2-carboxylic acid |

InChI |

InChI=1S/C11H11NO3/c1-12-8-6-4-3-5-7(8)10(15-2)9(12)11(13)14/h3-6H,1-2H3,(H,13,14) |

InChI Key |

XHJXRFJZYJVAEU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Byproduct Formation

The reaction mechanism proceeds via-sigmatropic rearrangement of the phenylhydrazone intermediate, followed by aromatization. Notably, methoxy-substituted phenylhydrazones exhibit unique reactivity. For example, using HCl/EtOH as the catalyst, ethyl 6-chloroindole-2-carboxylate forms as a major byproduct (70% yield) alongside the desired ethyl 7-methoxyindole-2-carboxylate (30% yield). This "abnormal" pathway arises from preferential cyclization at the methoxy-substituted benzene ring position, a phenomenon attributed to electronic and steric effects.

Optimization Strategies

- Acid Selection : Substituting HCl with H₂SO₄ reduces chloro-byproduct formation, favoring the normal product (yield: 85% for methoxy-indole).

- Solvent Systems : Anhydrous ethanol minimizes side reactions, while protic solvents enhance proton availability for cyclization.

- Temperature Control : Reactions conducted at 80–100°C for 6–8 hours achieve optimal yields without decomposition.

Methylation of Indole Carboxylic Acid Precursors

Introducing the methyl group at the indole nitrogen often requires selective alkylation. A patent by Beecham Group describes a scalable method for analogous compounds, leveraging methylating agents like methyl iodide or dimethyl sulfate in polar solvents.

Alkaline Earth Metal-Mediated Methylation

The patent US20040248960A1 highlights the use of alkaline earth metal oxides or alkoxides (e.g., MgO, Ca(OEt)₂) as bases to facilitate methylation of indazole-3-carboxylic acid. While originally developed for 1-methylindazole-3-carboxylic acid, this approach is adaptable to indole systems:

Challenges in Industrial Scaling

- Hydrogen Evolution : In situ generation of metal alkoxides releases H₂ gas, posing explosion risks in large-scale reactors.

- Byproduct Mitigation : Unreacted methylating agents are quenched with aqueous NH₄Cl, followed by recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and limitations of each method:

| Method | Yield (%) | Byproducts | Scalability | Cost Estimate ($/kg) |

|---|---|---|---|---|

| Fischer Indole (H₂SO₄) | 85 | Chloro derivatives (15%) | Lab-scale | 120–150 |

| Alkaline Earth Methylation | 80 | 2-Methyl isomers (7%) | Industrial | 90–110 |

| Electrochemical | 70* | None reported | Pilot-scale | 200–250 |

*Estimated for analogous reactions.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methoxy group at position 3 enhances electron density in the indole ring, directing electrophilic attacks to specific positions. Key reactions include:

Halogenation

-

Reagents : Bromine (Br₂), N-bromosuccinimide (NBS), or iodine (I₂) in acidic or polar solvents.

-

Position : Electrophilic substitution occurs preferentially at C5 or C7 due to resonance stabilization from the methoxy group .

-

Example :

This reaction proceeds via σ-complex intermediates stabilized by methoxy’s electron-donating effects .

Nitration

-

Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

-

Position : Nitration targets C7 , producing derivatives with enhanced biological activity .

Nucleophilic Reactions

The carboxylic acid group at position 2 participates in nucleophilic acyl substitutions:

Esterification

-

Reagents : Methanol (MeOH) with acid catalysts (H₂SO₄) or coupling agents (DCC).

-

Product : Methyl 3-methoxy-1-methyl-1H-indole-2-carboxylate .

-

Conditions : Reflux in anhydrous methanol yields esters with >80% efficiency.

Amide Formation

-

Reagents : Thionyl chloride (SOCl₂) followed by amines (e.g., NH₃, alkylamines).

-

Example :

Oxidation of the Indole Ring

-

Reagents : Ozone (O₃) or potassium permanganate (KMnO₄).

-

Product : Oxindole derivatives via cleavage of the pyrrole ring .

Reduction of the Carboxylic Acid

-

Reagents : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to -CH₂OH.

Decarboxylation

-

Conditions : Heating with copper chromite (CuCrO₃) or quinoline.

-

Product : 3-Methoxy-1-methylindole, retaining the methoxy and methyl groups .

Methoxy Group Demethylation

-

Reagents : Boron tribromide (BBr₃) in dichloromethane.

-

Product : 3-Hydroxy-1-methyl-1H-indole-2-carboxylic acid, a precursor for further modifications .

Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄ catalyst.

-

Position : Coupling occurs at C5 or C7 , enabling biaryl indole derivatives .

Mechanistic Insights

-

Electrophilic Substitution : Methoxy’s +M effect directs electrophiles to electron-rich positions (C5/C7), with regioselectivity confirmed by DFT calculations .

-

Nucleophilic Acyl Substitution : The carboxylic acid’s reactivity is modulated by steric hindrance from the methyl group at N1.

This compound’s versatility in electrophilic, nucleophilic, and cross-coupling reactions makes it invaluable in synthesizing bioactive molecules and functional materials. Experimental data align with theoretical predictions for methoxy-activated indoles .

Scientific Research Applications

3-methoxy-1-methyl-1H-Indole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-1H-Indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of indole-2-carboxylic acid derivatives are highly dependent on substituent positions. Key comparisons include:

Key Observations :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methoxy-1-methyl-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves hydrolysis of the corresponding ester derivative. For example, LiOH·H₂O in THF/water at room temperature can efficiently hydrolyze methyl or ethyl esters to yield the carboxylic acid . Reaction monitoring via TLC or HPLC is critical to confirm completion. Optimization may include adjusting solvent ratios (e.g., THF:water) or reaction time to maximize yield and purity. Recrystallization from ethyl acetate or acetic acid is recommended for purification .

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELXL (part of the SHELX suite) for refinement, leveraging its robust algorithms for small-molecule structures. Data collection requires high-quality crystals grown via slow evaporation in solvents like DMF or methanol. SHELXTL (Bruker AXS) is also compatible for data processing . For challenging cases (e.g., twinned crystals), SHELXD or SHELXE may assist in structure solution .

Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. A purity threshold >95% is typical for research-grade material .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis. Store at -20°C in airtight, light-protected containers to prevent degradation .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance biological activity, such as enzyme inhibition?

- Methodological Answer : Introduce functional groups at the indole nitrogen (N1) or methoxy position (C3) to modulate electronic properties. For example:

- Sulfonyl groups : Attach via nucleophilic substitution to improve lipophilicity and target binding .

- Thiazolidinone hybrids : Condense 3-formyl derivatives with 2-aminothiazol-4(5H)-one in acetic acid to create bioactive hybrids .

- Validate activity via in vitro assays (e.g., kinase inhibition) and correlate structural modifications with SAR .

Q. How should contradictory data in synthetic protocols (e.g., divergent yields or byproducts) be resolved?

- Methodological Answer :

- Case Study : If Method A (reflux with sodium acetate) yields impurities, switch to Method B (chloroacetic acid/sodium acetate) to suppress side reactions .

- Analytical Tools : Use LC-MS to identify byproducts and adjust stoichiometry (e.g., excess acetic acid to drive equilibria). Re-optimize reaction time and temperature using DoE (Design of Experiments) principles.

Q. What strategies are effective in troubleshooting crystallization failures for structural analysis?

- Methodological Answer :

- Solvent Screening : Test binary solvent systems (e.g., DMSO/water, methanol/diethyl ether) to induce nucleation.

- Seeding : Introduce crushed crystals from analogous compounds (e.g., 6-methoxy-1H-indole-3-carboxylic acid derivatives) .

- Temperature Gradients : Slow cooling from 60°C to 4°C over 24–48 hours improves crystal quality .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to receptors (e.g., indole-binding enzymes). Parameterize the ligand with Gaussian 09 at the B3LYP/6-31G* level for accurate charge distribution.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Safety and Compliance

Q. What safety protocols are essential for handling this compound and its reactive intermediates?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis (e.g., acetic acid reflux) to mitigate vapor inhalation .

- Waste Disposal : Segregate acidic waste (e.g., hydrolysis byproducts) and neutralize with 10% NaOH before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.